Tert-butyl (thietan-3-YL)methylcarbamate
Description
Tert-butyl (thietan-3-yl)methylcarbamate (CAS: 1337882-00-4) is a carbamate derivative featuring a thietane (three-membered sulfur-containing ring) moiety and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is widely used in organic synthesis to protect amines, while the thietane ring introduces steric strain and sulfur-based reactivity.
Properties
CAS No. |
1337882-00-4 |
|---|---|
Molecular Formula |
C9H17NO2S |
Molecular Weight |
203.3 |
IUPAC Name |
tert-butyl N-(thietan-3-ylmethyl)carbamate |
InChI |
InChI=1S/C9H17NO2S/c1-9(2,3)12-8(11)10-4-7-5-13-6-7/h7H,4-6H2,1-3H3,(H,10,11) |
InChI Key |
ZRHBISQHQGUJJQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC1CSC1 |
Synonyms |
Tert-butyl (thietan-3-yl)methylcarbamate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between tert-butyl (thietan-3-yl)methylcarbamate and analogous carbamates:
*Estimated molecular weights based on chemical formulas where exact data is unavailable.
Structural and Functional Analysis
Core Carbamate Group : All compounds share the Boc-protected carbamate group, which confers stability under basic conditions and facilitates deprotection under acidic conditions. This feature is critical for amine protection in multi-step syntheses .
Heterocyclic vs. Pyridine derivatives (e.g., ) exhibit aromatic nitrogen, enabling hydrogen bonding and metal coordination, which are absent in the thietane-based compound . Azetidine-containing carbamates () feature a saturated nitrogen ring, offering distinct basicity and conformational flexibility .
Electron-Withdrawing/Donating Groups: Halogenated phenyl carbamates (e.g., 1b in ) leverage bromo/chloro substituents to enhance electrophilic reactivity and enzyme binding .
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